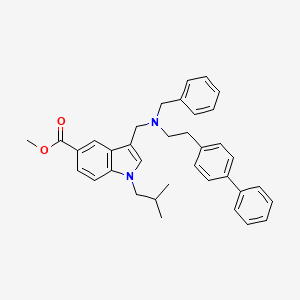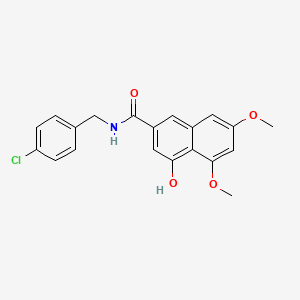
Vegfr-2/dhfr-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2/dhfr-IN-1 is a compound known for its dual inhibitory action on vascular endothelial growth factor receptor 2 (VEGFR-2) and dihydrofolate reductase (DHFR). This compound has shown significant potential in cancer research due to its ability to inhibit angiogenesis and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2/dhfr-IN-1 typically involves a series of chemical reactions starting from readily available precursors. The process includes the formation of a naphthamide derivative through a microwave-assisted synthesis . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2/dhfr-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, which may alter its chemical structure and activity.
Substitution: Substitution reactions involving different functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Vegfr-2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular processes such as angiogenesis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit VEGFR-2 and DHFR, which are crucial for tumor growth and survival
Wirkmechanismus
Vegfr-2/dhfr-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and DHFR. VEGFR-2 is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. By inhibiting VEGFR-2, the compound can reduce blood supply to tumors, thereby inhibiting their growth . DHFR is an enzyme involved in DNA synthesis and repair. Inhibition of DHFR disrupts these processes, leading to reduced cell proliferation and increased cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VEGFR-1 Inhibitors: Compounds that specifically inhibit VEGFR-1, another receptor involved in angiogenesis.
Quinoxaline-based VEGFR-2 Inhibitors: These compounds share similar pharmacophoric features and have shown significant antiproliferative activities.
Other DHFR Inhibitors: Compounds that inhibit DHFR, such as methotrexate, which is widely used in cancer therapy.
Uniqueness
Vegfr-2/dhfr-IN-1 is unique due to its dual inhibitory action on both VEGFR-2 and DHFR. This dual targeting capability enhances its therapeutic potential by simultaneously disrupting angiogenesis and cell proliferation pathways, making it a promising candidate for cancer treatment .
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-5,7-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-25-16-8-13-7-14(9-17(23)19(13)18(10-16)26-2)20(24)22-11-12-3-5-15(21)6-4-12/h3-10,23H,11H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
JIXYEXYBLVWMHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

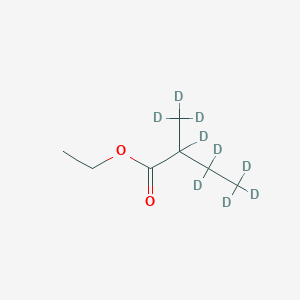
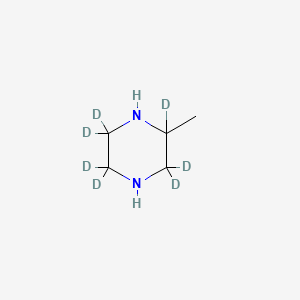


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
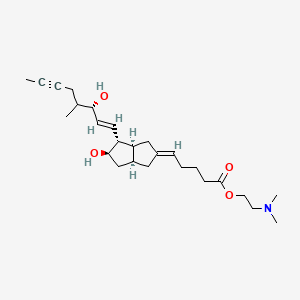

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
